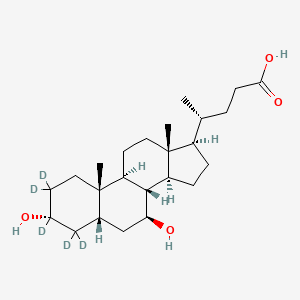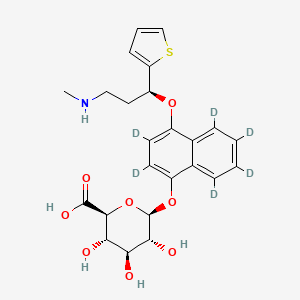
Keap1-Nrf2-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Keap1-Nrf2-IN-5 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of oxidative stress and redox biology, as it modulates the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and electrophilic damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-5 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various protecting groups, coupling agents, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The process may also include purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Keap1-Nrf2-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Keap1-Nrf2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Keap1-Nrf2 signaling pathway and its role in oxidative stress response . In biology, it helps researchers understand the molecular mechanisms underlying cellular defense mechanisms . In medicine, this compound is being investigated for its potential therapeutic applications in diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions . In industry, it is used in the development of new drugs and therapeutic agents targeting the Keap1-Nrf2 pathway .
Mecanismo De Acción
Keap1-Nrf2-IN-5 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway . when this compound is present, it disrupts this interaction, leading to the stabilization and accumulation of Nrf2 . The accumulated Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the DNA and activates the transcription of various cytoprotective genes . These genes encode for antioxidant enzymes, detoxification enzymes, and other protective proteins that help the cell combat oxidative stress and maintain redox homeostasis .
Comparación Con Compuestos Similares
Keap1-Nrf2-IN-5 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction . Similar compounds include other small molecule inhibitors targeting the Keap1-Nrf2 pathway, such as sulforaphane, bardoxolone methyl, and dimethyl fumarate . These compounds also activate the Nrf2 pathway but may differ in their mechanisms of action, potency, and therapeutic applications . This compound stands out due to its ability to selectively inhibit the Keap1-Nrf2 interaction without affecting other cellular pathways .
Propiedades
Fórmula molecular |
C23H30N4O6S |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
(5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-N,N-dimethyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carboxamide |
InChI |
InChI=1S/C23H30N4O6S/c1-14(28)27-10-6-9-19(27)21(30)24-17-11-33-23(32)16-8-5-4-7-15(16)12-34-13-18(25-20(17)29)22(31)26(2)3/h4-5,7-8,17-19H,6,9-13H2,1-3H3,(H,24,30)(H,25,29)/t17-,18-,19+/m1/s1 |
Clave InChI |
URYMNBQTISFUDY-QRVBRYPASA-N |
SMILES isomérico |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC=C3CSC[C@@H](NC2=O)C(=O)N(C)C |
SMILES canónico |
CC(=O)N1CCCC1C(=O)NC2COC(=O)C3=CC=CC=C3CSCC(NC2=O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)





![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)


